molecular formula C4H9NO B147423 3-Pyrrolidinol CAS No. 40499-83-0

3-Pyrrolidinol

Cat. No. B147423
CAS RN: 40499-83-0
M. Wt: 87.12 g/mol
InChI Key: JHHZLHWJQPUNKB-UHFFFAOYSA-N
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Description

3-Pyrrolidinol is a compound that belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing one nitrogen atom. While the provided papers do not directly discuss 3-Pyrrolidinol, they do provide insights into the synthesis, molecular structure, and chemical reactions of related pyrrolidine derivatives, which can be informative for understanding the chemistry of 3-Pyrrolidinol.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 3-pyrrolines, which are closely related to 3-Pyrrolidinol, is achieved through gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes, as reported in one study . Another paper describes the synthesis of pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via a three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . These methods highlight the versatility of pyrrolidine synthesis and the potential for generating a wide array of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is influenced by the substituents attached to the pyrrolidine ring. For example, the synthesis of 3,5-disubstituted-2-pyridylpyrroles involves the formation of a (2-pyridyl)methylimine intermediate, which suggests that the pyrrolidine ring can be functionalized at various positions to yield different structural motifs . The structural diversity of pyrrolidine derivatives is further exemplified by the synthesis of chromeno[2,3-c]pyrrol-9(2H)-ones, which involves a Baker–Venkataraman rearrangement .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in a variety of chemical reactions. For instance, the synthesis of pyrano[3,4-c]pyrroles involves multiple bond-forming events, including C-N, C-O, and C-H bonds, which demonstrates the reactivity of the pyrrolidine ring in complex reaction sequences . Additionally, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction showcases the ability of pyrrolidine derivatives to engage in reactions that form fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the nature of the substituents on the ring. For example, the basicity of pyridinols, which share structural similarities with pyrrolidinol, is reported to approach physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation varies, with some pyridinols being indefinitely stable while others decompose upon extended exposure to the atmosphere . These observations suggest that the physical and chemical properties of 3-Pyrrolidinol would also be dependent on its substituents and the electronic environment of the molecule.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • 3-Pyrrolidinol derivatives are used in asymmetric hydroxyalkylation reactions, contributing to the synthesis of chiral nonracemic compounds like (2R,3S)-2-hydroxymethyl-3-pyrrolidinol and (2S,3S)-3-hydroxyproline, using samarium diiodide-mediated reduction (Zheng et al., 2005).
  • Chiral Cr(III)(salen)Cl complexes are utilized for enantioselective intramolecular addition reactions to produce 1H-pyrrol-2(3H)-one derivatives, which are important intermediates in the synthesis of compounds like (3S,5S)-3,5-diphenyl-3-pyrrolidinol (Yang et al., 2009).

Enzymatic Reduction and Microbial Biocatalysis

  • Geotrichum capitatum JCM 3908 is identified for its role in the production of (S)-N-benzyl-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis, through enzymatic reduction (Yamada-Onodera et al., 2007).
  • Devosia riboflavina KNK10702 was discovered as a source of NADH-dependent alcohol dehydrogenase, crucial for the stereoselective reduction of N-benzyl-3-pyrrolidinone (Kizaki et al., 2008).

Synthesis of Heterocyclic Compounds

  • Gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines demonstrates the application of 3-pyrrolidinol derivatives in synthesizing functionalized pyrrolines and pyrrolidines, vital for natural product synthesis (Morita & Krause, 2004).
  • The [3+2] synthesis of pyrrolidines from simple unactivated alkenes is another innovative approach in organic synthesis, highlighting the versatility of 3-pyrrolidinol-based compounds (Otero-Fraga et al., 2017).

Biological and Pharmaceutical Research

  • Enzymatic processes using Aspergillus sp. for hydroxylation and stereo-selective esterification of 1-benzoylpyrrolidinol, leading to the formation of optically-active 3-pyrrolidinol and its derivatives, are significant in pharmaceutical research (Yamada et al., 2013).

Novel Reactions and Pathways

  • Novel reaction pathways for the synthesis of pyridine and 3-picoline, involving 3-pyrrolidinol derivatives, demonstrate the chemical's role in advancing synthetic chemistry and catalyst development (Luo & Chao, 2015).

Sensor Development

  • Pyrrolidine constrained bipyridyl-dansyl conjugates with triazole linkers, synthesized via click chemistry, show potential as selective ratiometric and colorimetric chemosensors for Al(3+), emphasizing the utility of 3-pyrrolidinol in sensor technology (Maity & Govindaraju, 2010).

Safety And Hazards

3-Pyrrolidinol causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine-based organocatalysts have shown promise in the field of asymmetric synthesis . Future research may focus on the development of new synthetic methods and applications of these catalysts .

properties

IUPAC Name

pyrrolidin-3-ol
Source PubChem
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InChI

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZLHWJQPUNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501317332
Record name 3-Pyrrolidinol
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Pyrrolidinol
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Product Name

3-Pyrrolidinol

CAS RN

40499-83-0
Record name 3-Pyrrolidinol
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Record name Pyrrolidin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
536
Citations
S Yamada, H Shimada, R Yamada… - Biotechnology …, 2014 - Springer
… Second, we studied stereoselective esterification of 3-pyrrolidinol derivatives by several … efficient synthetic process for optically-active 3-pyrrolidinol and its derivatives according to the …
Number of citations: 1 link.springer.com
WA Gould, PM Lish, YH Wu, HR Roth… - Journal of Medicinal …, 1964 - ACS Publications
… used successfully for the preparation of 3phenyi-3-pyrrolidinol, 3-(2-thienyl)-3-pyrrolidinol, and 2-methyl-3-phenyl-2-pyrrolidinol. However, for the last compound, a 30-hr. refluxtime was …
Number of citations: 27 pubs.acs.org
HC Brown, JVNV Prasad, AK Gupta - The Journal of Organic …, 1986 - ACS Publications
… , gave lV-benzyl-3-pyrrolidinol in quantitative yields. The … low and our lV-benzyl-3-pyrrolidinol is optically purer than any … AT-benzyl-3-pyrrolidinol in high enantiomeric purity con- …
Number of citations: 40 pubs.acs.org
N Kizaki, Y Yasohara, N Nagashima… - Journal of Molecular …, 2008 - Elsevier
… The optical purities of N-benzyloxy-3-pyrrolidinol and Np-nitrobenzyloxy-3-pyrrolidinol were determined using an HPLC equipped with a Chiralcel OF column and a Chiralpak AD-H …
Number of citations: 17 www.sciencedirect.com
J Blake, CD Willson, H Rapoport - Journal of the American …, 1964 - ACS Publications
… l-Ethoxycarbonyl-2-cyano-3-pyrrolidinol.—Into a solution of 3.2 g. of sodium borohydride … Hydrolysis of l-Ethoxycarbonyl-2-cyano3-pyrrolidinol.—A mixture of 700 mg. (3.8 mmoles) of 1-…
Number of citations: 89 pubs.acs.org
X Zheng, CG Feng, JL Ye, PQ Huang - Organic Letters, 2005 - ACS Publications
… involves generation of the chiral nonracemic 3-pyrrolidinol 2-carbanion synthon A (Scheme 1… as the synthetic equivalents of the chiral nonracemic 3-pyrrolidinol 2-carbanion synthons A. …
Number of citations: 42 pubs.acs.org
W Ye, Y Zhang, Y Wang, J Xie, Y Liu, L Yang… - …, 2023 - Wiley Online Library
Loops typically allosterically communicate with active sites, and their conformational dynamics can affect the catalytic properties of enzymes. Herein, by manipulating the loop …
MMB Nemia, J Lee, MM Joullié - Synthetic Communications, 1983 - Taylor & Francis
… During the course of investigations on novel routes to prolyl peptides and cyclopeptide alkaloids, we developed a need for large amounts of 3-pyrrolidinol (1) as a precursor …
Number of citations: 48 www.tandfonline.com
CW Ryan, C Ainsworth - The Journal of Organic Chemistry, 1962 - ACS Publications
… The diesters used to prepare the dimethylpyrrolidinols and l,5,5-trimethvl-3-pyrrolidinol were synthesized by the … l,2,2-Trimethyl-3-pyrrolidinol and the corresponding spiro analog were …
Number of citations: 17 pubs.acs.org
K Yamada-Onodera, K Kojima, Y Takase… - Journal of bioscience and …, 2007 - Elsevier
… -3-pyrrolidinol dehydrogenase activity. If there is an enzyme that can oxidize an isomer of N-benzyl-3-pyrrolidinol … /N-benzyl-3-pyrrolidinol dehydrogenase with features different from …
Number of citations: 8 www.sciencedirect.com

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